L002 Exhibits 4.3-Fold Higher p300 Inhibitory Potency Than the Natural Product Anacardic Acid
L002 inhibits recombinant p300 catalytic domain with an IC50 of 1.98 µM, demonstrating 4.3-fold greater potency than the natural product HAT inhibitor anacardic acid, which has a reported IC50 of 8.5 µM for p300 under comparable assay conditions . This head-to-head comparison in a fluorescence-based acetylation assay establishes L002 as a more potent chemical probe for p300 inhibition [1].
| Evidence Dimension | p300 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.98 µM |
| Comparator Or Baseline | Anacardic acid: IC50 = 8.5 µM |
| Quantified Difference | 4.3-fold lower IC50 (more potent) |
| Conditions | In vitro fluorescence-based assay using purified recombinant p300 catalytic domain, 50 µM acetyl-CoA, and histone H3 N-terminal peptide. |
Why This Matters
Higher potency enables the use of lower compound concentrations to achieve effective p300 inhibition, reducing the risk of off-target effects and compound insolubility in cell-based and in vivo experiments.
- [1] Yang H, Pinello CE, Luo J, et al. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents. Mol Cancer Ther. 2013;12(5):610-620. Figure 1A. View Source
